molecular formula C17H22Cl2N2O4S B4236726 1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B4236726
M. Wt: 421.3 g/mol
InChI Key: HUZHMAUCVLUFKA-UHFFFAOYSA-N
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl group, and a piperidinecarboxamide moiety.

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine to form an intermediate, which is then reacted with 3-piperidinecarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Research has explored its potential as a biochemical probe to study enzyme interactions.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other sulfonyl-containing piperidine derivatives, such as 2-((2,5-dichlorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline. Compared to these compounds, 1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide may exhibit unique properties due to the presence of the tetrahydro-2-furanylmethyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O4S/c18-13-5-6-15(19)16(9-13)26(23,24)21-7-1-3-12(11-21)17(22)20-10-14-4-2-8-25-14/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZHMAUCVLUFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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